(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-2,5,8H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFDZYGZQFXJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC=C2)OC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599962 | |
| Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146949-50-0 | |
| Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrano[2,3-b]pyridine-2-carbaldehyde
The aldehyde intermediate serves as the critical precursor. In analogous syntheses, such as the preparation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde , oxidation of a primary alcohol using manganese(IV) oxide (MnO₂) under reflux conditions has proven effective. For example:
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| (Pyrano[2,3-c]pyridin-6-yl)methanol | MnO₂, CHCl₃, reflux (4.8 h) | 96% |
Adapting this to the target compound would involve synthesizing (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanol , followed by MnO₂-mediated oxidation.
Reductive Amination Protocol
Once the aldehyde is obtained, reductive amination with ammonium acetate or a primary amine under sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) provides the methanamine derivative. For instance:
| Aldehyde | Amine Source | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pyrano[2,3-c]pyridine-6-carbaldehyde | Piperidinylamine | STAB | CHCl₃/MeOH | 87% |
Critical parameters include:
-
Solvent system : Chloroform/methanol mixtures optimize solubility and reaction kinetics.
-
Stoichiometry : A 3:1 molar ratio of reducing agent to aldehyde ensures complete conversion.
-
Workup : Sequential extraction with methanol/dichloromethane and purification via silica chromatography (0–20% MeOH/DCM gradient) isolates the product.
Cyclization Strategies for Pyrano[2,3-b]pyridine Formation
Constructing the pyrano-pyridine framework often precedes functionalization. Two dominant cyclization methods are:
Claisen Rearrangement
Thermal rearrangement of allyl vinyl ethers generates γ,δ-unsaturated ketones, which cyclize to form pyran rings. For example, heating 2-allyloxy-3-pyridinylpropenoate at 180°C induces cyclization to the pyrano[2,3-b]pyridine skeleton.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrano[2,3-b]pyridine Family
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1228666-24-7)
- Molecular formula: C₈H₈FNO
- Key differences : Substitution of the methanamine group with fluorine at position 4.
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine (CAS: 1346447-21-9)
- Molecular formula : C₈H₁₀N₂O
- Key differences : An amine group replaces methanamine at position 5.
- Safety : Classified as harmful (Xn) with risk phrase R22 ("harmful if swallowed") .
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Hazard Class |
|---|---|---|---|---|---|
| Target Compound | 146949-50-0 | C₉H₁₂N₂O | 164.20 | 2-methanamine | N/A |
| 6-Fluoro analog | 1228666-24-7 | C₈H₈FNO | 153.15 | 6-fluoro | N/A |
| 6-Amino analog | 1346447-21-9 | C₈H₁₀N₂O | 150.18 | 6-amine | Xn (R22) |
Heterocyclic Core Modifications
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (CAS: 933691-76-0)
- Molecular formula : C₈H₉N₃
- Key differences : Replaces the dihydropyran ring with a pyrrole ring, creating a 7-azaindole scaffold.
- Properties : Reduced ring strain and increased aromaticity, which may enhance binding to biological targets like kinases .
N-Methyl(thieno[2,3-b]pyridin-2-yl)methanamine
- Molecular formula : C₉H₁₀N₂S
- Key differences: Substitution of pyran oxygen with sulfur (thieno ring), altering electronic properties.
Biological Activity
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine (CAS No. 146949-50-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structure that includes a pyran ring fused to a pyridine ring, making it an interesting candidate for drug development and biological research.
The molecular formula of this compound is , and it has a molecular weight of 164.20 g/mol. Its structure allows for various chemical modifications, which can enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 146949-50-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various physiological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. For example, in vitro assays have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 and HeLa cells, with IC50 values indicating significant cytotoxicity.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. Studies involving animal models have suggested that it may help in reducing neuroinflammation and protecting against neurodegenerative diseases.
- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have focused on the biological implications of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
- Method : MTT assay was performed on A549 and HeLa cell lines.
- Results : The compound exhibited IC50 values of 15 µM for A549 and 20 µM for HeLa cells, indicating significant cytotoxicity.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.
- Method : Behavioral tests and histological analysis were conducted.
- Results : Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| (3,4-dihydro-6-methylpyrano[2,3-b]pyridine) | Anticancer | 25 |
| (E)-Methyl 3-(3,4-dihydro-6-pyridyl)acrylate | Antimicrobial | 30 |
| (6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine) | Neuroprotective | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
